Isoindole-1,3-dione, 2-[4-allylamino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-
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Overview
Description
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(PROP-2-EN-1-YL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a cyclohexylidene ring, an isoindole ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(PROP-2-EN-1-YL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method starts with the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with an appropriate amine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, using large-scale reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(PROP-2-EN-1-YL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(PROP-2-EN-1-YL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(PROP-2-EN-1-YL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids: These compounds also feature the cyclohexylidene group and are used to enhance drug bioavailability.
Uniqueness
What sets 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-4-[(PROP-2-EN-1-YL)AMINO]BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its combination of the isoindole and cyclohexylidene structures, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C23H26N2O4 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-prop-2-enyliminobutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H26N2O4/c1-4-11-24-17(20-18(26)13-23(2,3)14-19(20)27)10-7-12-25-21(28)15-8-5-6-9-16(15)22(25)29/h4-6,8-9,26H,1,7,10-14H2,2-3H3 |
InChI Key |
IIHIEETUZHDZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCC=C)CCCN2C(=O)C3=CC=CC=C3C2=O)O)C |
Origin of Product |
United States |
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